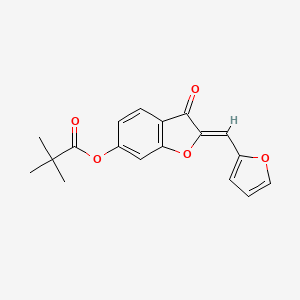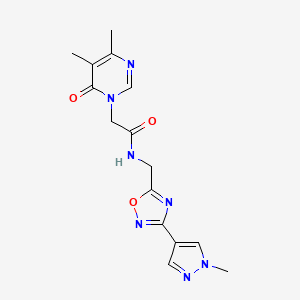![molecular formula C21H27NO2 B2655286 4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine CAS No. 701255-41-6](/img/structure/B2655286.png)
4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial and Hypoglycemic Activities
- Adamantane-Isothiourea Hybrid Derivatives : Research on adamantane-isothiourea hybrid derivatives, which are structurally related to "4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine," has demonstrated in vitro antimicrobial activity against pathogenic bacteria and the fungus Candida albicans. Some compounds within this category also showed in vivo oral hypoglycemic activity in diabetic rats, suggesting potential for therapeutic applications in controlling blood sugar levels and combating microbial infections (Al-Wahaibi et al., 2017).
Synthesis and Characterization
- Synthesis of Substituted Tricyclo[5.3.1.04,9]undecan-2,6-diones : A study involving the synthesis of morpholine enamines, including derivatives related to "this compound," highlighted innovative methods to create compounds with potential chemical and pharmaceutical applications (Ahmed et al., 2001).
Ligand in Metal-Catalyzed Reactions
- Bis(1‐adamantyl)(2‐morpholinophenyl)phosphine (Mor‐DalPhos) : This compound, a variant of "this compound," is employed as a phosphine ligand in palladium-catalyzed cross-coupling reactions and gold-catalyzed hydroamination, demonstrating the compound's versatility in facilitating selective chemical synthesis processes (Lundgren, 2014).
Inhibition of Cholinesterases
- Cholinesterase Inhibitory Activities : Adamantyl-based derivatives, similar to "this compound," have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. These studies aim to develop treatments for neurodegenerative diseases like Alzheimer's (Kwong et al., 2017).
Antiviral and Antiparkinsonian Properties
- Synthesis of Adamantyl-containing Spirooxazines and Spirooxazolidines : Investigations into nitrogen-containing heterocyclic compounds, where the adamantyl moiety is bound to a nitrogen atom, such as morpholine derivatives, have indicated potential antiviral and antiparkinsonian applications. These studies reflect the compound's relevance in creating therapeutics for viral infections and Parkinson's disease (Popov et al., 2013).
Future Directions
The future directions for research on “4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine” would depend on its potential applications. Given the unique properties of adamantane derivatives , there could be potential for further exploration in fields such as medicinal chemistry, catalyst development, and nanomaterials.
Properties
IUPAC Name |
morpholin-4-yl-(3-phenyl-1-adamantyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c23-19(22-6-8-24-9-7-22)21-13-16-10-17(14-21)12-20(11-16,15-21)18-4-2-1-3-5-18/h1-5,16-17H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYUGUCPVTUFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride](/img/structure/B2655205.png)
![N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide](/img/structure/B2655207.png)

![3-Pyridin-2-yl-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655211.png)

![N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2655213.png)
![2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2655215.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2655216.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2655217.png)




